Methyl 2-(5-((4-chlorophenoxy)methyl)furan-2-carboxamido)benzoate
Description
Methyl 2-(5-((4-chlorophenoxy)methyl)furan-2-carboxamido)benzoate is a synthetic small molecule characterized by a benzoate ester core linked to a furan-2-carboxamido group. The furan ring is further substituted with a 4-chlorophenoxymethyl moiety. This suggests a plausible synthetic route for the target compound, with modifications to introduce the 4-chlorophenoxymethyl group.
Properties
Molecular Formula |
C20H16ClNO5 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
methyl 2-[[5-[(4-chlorophenoxy)methyl]furan-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H16ClNO5/c1-25-20(24)16-4-2-3-5-17(16)22-19(23)18-11-10-15(27-18)12-26-14-8-6-13(21)7-9-14/h2-11H,12H2,1H3,(H,22,23) |
InChI Key |
SYXFNDJWKXXIJC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
Methyl 2-(5-((4-chlorophenoxy)methyl)furan-2-carboxamido)benzoate is a complex organic compound with significant potential in medicinal chemistry and agrochemical applications. This article provides a comprehensive overview of its biological activity, highlighting its chemical structure, synthesis, potential therapeutic effects, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 385.80 g/mol. The compound features a furan ring, a benzoate moiety, and a chlorophenoxy group, which contribute to its unique biological properties. The presence of both carboxamide and ester functional groups enhances its reactivity and potential interactions in biological systems .
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions. Key steps include:
- Formation of the Furan Ring : Utilizing furan derivatives as starting materials.
- Introduction of the Chlorophenoxy Group : Achieved through nucleophilic substitution reactions.
- Carboxamide Formation : Involves coupling reactions with appropriate amines.
These steps require precise control over reaction conditions to ensure high yields and purity .
Biological Activity
Research indicates that this compound possesses various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties, making this compound a candidate for further exploration in treating infections .
- Anticancer Potential : The structural components suggest possible interactions with cancer cell pathways, warranting investigation into its efficacy against different cancer types .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activities, indicating that this compound may also exhibit such effects .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 2-(5-bromo-furan-2-carboxamido)benzoate | Contains bromine instead of chlorine | Antimicrobial | Higher reactivity due to bromine |
| Methyl 2-(5-(phenoxy)methyl)furan-2-carboxamido | Lacks chlorine substituent | Anticancer | Potentially lower toxicity |
| Methyl 2-(5-(chlorophenyl)methyl)furan-2-carboxamido | Different aromatic substitution | Anti-inflammatory | Variability in biological response |
This table illustrates how subtle changes in structure can influence the biological activity and therapeutic potential of these compounds .
Case Studies and Research Findings
Recent studies have explored the interaction mechanisms and therapeutic potentials of similar compounds:
- Anticancer Studies : A study on structurally similar compounds indicated that they could inhibit specific cancer pathways by interacting with cellular receptors, leading to apoptosis in cancer cells .
- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties against various pathogens, demonstrating effectiveness comparable to established antibiotics .
- Inflammation Models : Research involving animal models showed that compounds similar to this compound reduced inflammation markers significantly, suggesting potential for treating inflammatory diseases .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Structural and Functional Differences
The 2-chlorophenyl analog lacks the ether linkage, altering electronic distribution and spatial orientation, which may reduce steric bulk compared to the target compound.
Synthetic Feasibility: The synthesis of methyl 2-(furan-2-carboxamido)benzoate (yield: 85%) suggests that introducing substituents at the furan’s 5-position (e.g., phenoxymethyl groups) is achievable via similar catalytic acylation or nucleophilic substitution reactions.
Physicochemical Properties: The 3,4-dimethylphenoxymethyl analog (MW 379.41) has a higher molecular weight than the estimated target compound (~385.8), reflecting trade-offs between chlorine’s atomic mass and methyl groups’ contributions. The formyl-substituted analog (MW 321.55) is lighter but more reactive, limiting its utility in stable formulations.
Preparation Methods
Alkylation of 4-Chlorophenol
The 4-chlorophenoxy methyl group is introduced via nucleophilic substitution. A representative procedure involves reacting 4-chlorophenol with chloromethylfuran in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
Reaction Equation:
Yields range from 65–78%, with purity confirmed by -NMR (δ 7.25–7.45 ppm for aromatic protons) and HPLC (>95% purity).
Oxidation to Carboxylic Acid
The furan-methyl intermediate is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions. For example, heating at 60°C in aqueous sulfuric acid (H₂SO₄) for 6 hours achieves full conversion.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Oxidizing agent | KMnO₄ (1.2 equiv) |
| Solvent | H₂O/H₂SO₄ (3:1) |
| Temperature | 60°C |
| Time | 6 hours |
Carboxamide Bond Formation
Activation of Carboxylic Acid
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂). Stirring at reflux for 3 hours in anhydrous dichloromethane (DCM) yields the acid chloride, which is subsequently reacted with methyl 2-aminobenzoate.
Procedure:
-
Add SOCl₂ (2.0 equiv) dropwise to the acid in DCM.
-
Reflux at 40°C until gas evolution ceases (3 hours).
-
Remove excess SOCl₂ under vacuum.
Coupling with Methyl 2-Aminobenzoate
The acid chloride is coupled with methyl 2-aminobenzoate using triethylamine (Et₃N) as a base. A typical protocol involves stirring at room temperature for 24 hours, achieving yields of 82–89%.
Key Analytical Data:
-
IR Spectroscopy : 1685 cm⁻¹ (C=O stretch of amide).
-
-NMR : δ 8.10 ppm (amide NH), δ 3.90 ppm (ester OCH₃).
Esterification and Final Purification
Methyl Ester Formation
The final esterification employs methanol in the presence of catalytic sulfuric acid. Heating under reflux for 8 hours ensures complete conversion, with yields exceeding 90%.
Reaction Conditions:
| Component | Quantity |
|---|---|
| Methyl 2-aminobenzoate | 1.0 equiv |
| Methanol | 10 mL/mmol |
| H₂SO₄ | 0.1 equiv |
Purification Techniques
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol. HPLC analysis confirms >99% purity, with a melting point of 142–144°C.
Comparative Analysis of Methodologies
Solvent and Catalyst Impact
A study comparing DMF and tetrahydrofuran (THF) as solvents for the alkylation step found DMF superior, providing 78% yield vs. 52% for THF. Similarly, substituting K₂CO₃ with cesium carbonate (Cs₂CO₃) increased yields to 85% but raised costs by 40%.
Green Chemistry Alternatives
Recent advances explore microwave-assisted synthesis to reduce reaction times. For instance, the alkylation step completes in 2 hours (vs. 12 hours conventionally) with comparable yield (76%).
Challenges and Troubleshooting
Q & A
Q. Basic
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria, guided by structural analogs like benzofuran derivatives .
- Enzyme inhibition studies : Fluorescence-based assays (e.g., COX-2 or kinase targets) using recombinant proteins .
- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK-293) to assess therapeutic index .
How can researchers resolve contradictions in reaction yields or byproduct formation during synthesis?
Q. Advanced
- DoE (Design of Experiments) : Systematic variation of parameters (temperature, stoichiometry) identifies critical factors .
- LC-MS monitoring : Tracks intermediate stability and detects side products (e.g., hydrolysis of methyl esters under acidic conditions) .
- Kinetic studies : Pseudo-first-order analysis reveals rate-limiting steps (e.g., amide coupling vs. ester hydrolysis) .
What advanced techniques assess the compound’s stability under varying pH and temperature?
Q. Advanced
- Forced degradation studies : Expose to 0.1M HCl/NaOH (37°C, 24h) and analyze via HPLC-DAD to identify degradation pathways .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C for most esters) .
- Photostability testing : UV irradiation (254 nm) followed by LC-MS/MS detects photooxidation products .
How can computational methods elucidate its mechanism of action?
Q. Advanced
- Molecular docking : Predicts binding affinity to targets (e.g., COX-2 or bacterial enzymes) using AutoDock Vina .
- DFT calculations : Models reaction intermediates (e.g., transition states for ester hydrolysis) .
- MD simulations : Evaluates conformational flexibility in aqueous vs. lipid environments .
What strategies are effective for impurity profiling in this compound?
Q. Advanced
- HPLC-PDA with orthogonal methods : Use C18 and HILIC columns to separate polar/non-polar impurities .
- NMR-assisted quantification : Spiking with synthetic impurities validates detection limits .
- HRMS fragmentation : Identifies trace byproducts (e.g., dechlorinated derivatives) .
How can researchers design SAR studies for derivatives of this compound?
Q. Advanced
- Core modifications : Replace 4-chlorophenoxy with 2,4-dichloro or fluorinated analogs to assess halogen effects .
- Bioisosteric replacement : Substitute the furan ring with thiophene or pyrazole to modulate electronic properties .
- Protease stability assays : Compare half-lives in human plasma to optimize metabolic resistance .
What analytical challenges arise in detecting enantiomeric impurities?
Q. Advanced
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/IPA gradients .
- Circular dichroism (CD) : Distinguishes enantiomers via Cotton effects at 220–250 nm .
- Stereochemical synthesis : Employ asymmetric catalysis (e.g., Evans oxazaborolidine) to minimize racemization .
How can degradation pathways be mapped under oxidative stress?
Q. Advanced
- ROS exposure : Treat with H₂O₂/Fe²⁺ (Fenton’s reagent) and analyze via LC-HRMS to identify hydroxylated derivatives .
- Isotopic labeling : ¹⁸O-tracing in ester groups tracks hydrolysis mechanisms .
- EPR spectroscopy : Detects radical intermediates during photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
